molecular formula C19H19N3O4S B3787490 N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide

N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide

Cat. No.: B3787490
M. Wt: 385.4 g/mol
InChI Key: HRWTYAIDEFVHFB-UHFFFAOYSA-N
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Description

The compound “N’-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives have a wide range of biological and pharmacological applications . They are found in many natural products and have been used in the treatment of various diseases .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring using proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “N’-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide” is complex due to the presence of multiple functional groups and rings. The benzofuran moiety is a key structural feature of this compound .


Chemical Reactions Analysis

The chemical reactions involving “N’-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide” are likely to be complex due to the presence of multiple reactive sites. The benzofuran moiety, in particular, can undergo a variety of reactions .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities . Therefore, “N’-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide” and similar compounds may have potential applications in these fields .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-7-(dimethylsulfamoylamino)-2-oxo-3,4-dihydro-1H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)21-13-7-8-14-15(11-19(23)20-16(14)10-13)18-9-12-5-3-4-6-17(12)26-18/h3-10,15,21H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWTYAIDEFVHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C(CC(=O)N2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide
Reactant of Route 2
N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide
Reactant of Route 3
N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide
Reactant of Route 4
Reactant of Route 4
N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide
Reactant of Route 6
Reactant of Route 6
N'-[4-(1-benzofuran-2-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]-N,N-dimethylsulfamide

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